![molecular formula C14H21IO B14319807 {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene CAS No. 110762-61-3](/img/structure/B14319807.png)
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is an organic compound characterized by the presence of an iodo group, a methyl group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene typically involves the reaction of 6-iodo-3-methylhexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a simpler alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of simpler alkyl chains.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodo group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(6-Bromo-3-methylhexyl)oxy]methyl}benzene
- {[(6-Chloro-3-methylhexyl)oxy]methyl}benzene
- {[(6-Fluoro-3-methylhexyl)oxy]methyl}benzene
Uniqueness
{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, leading to stronger interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
110762-61-3 |
|---|---|
Formule moléculaire |
C14H21IO |
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
(6-iodo-3-methylhexoxy)methylbenzene |
InChI |
InChI=1S/C14H21IO/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clé InChI |
UTUUUMFXXAHLEF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCI)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


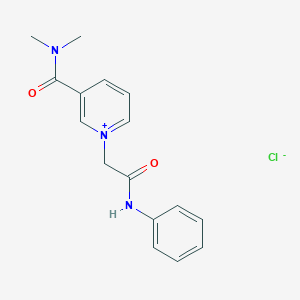
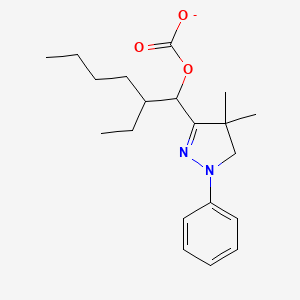
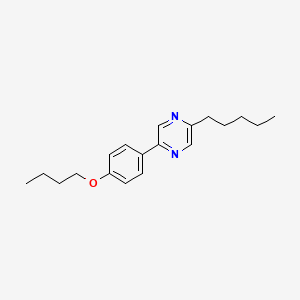
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
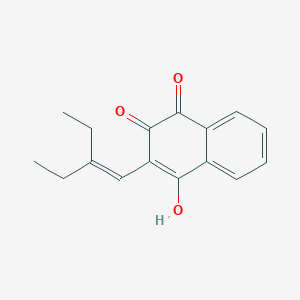
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
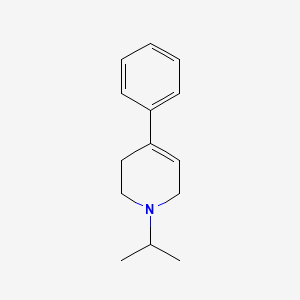

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
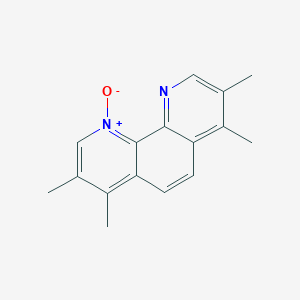

![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
